molecular formula C15H14N2O5S B2680305 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide CAS No. 2034611-90-8

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide

Cat. No.: B2680305
CAS No.: 2034611-90-8
M. Wt: 334.35
InChI Key: XFJQEBCWSYSNSC-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring system linked to an oxazolidinone moiety through an ethyl sulfonamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions.

    Attachment of the Ethyl Sulfonamide Group: The oxazolidinone intermediate is then reacted with ethyl sulfonyl chloride in the presence of a base such as triethylamine to form the ethyl sulfonamide linkage.

    Coupling with Naphthalene Derivative: Finally, the ethyl sulfonamide intermediate is coupled with a naphthalene derivative, such as naphthalene-1-sulfonyl chloride, under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a scaffold for the development of new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes involving sulfonamide or oxazolidinone functionalities.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to enzyme inhibition. The oxazolidinone ring can interact with biological macromolecules, potentially disrupting their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

    Naphthalene-1-sulfonamide: Shares the naphthalene sulfonamide structure but lacks the oxazolidinone ring.

    Oxazolidinone Derivatives: Compounds like linezolid, which contain the oxazolidinone ring but different substituents.

Uniqueness: N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide is unique due to the combination of the naphthalene ring, oxazolidinone ring, and sulfonamide linkage. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c18-14-10-22-15(19)17(14)9-8-16-23(20,21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQEBCWSYSNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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